Biochemical Potency: Lrrk2-IN-2 vs. MLi-2 vs. GNE-7915 vs. LRRK2-IN-1
Lrrk2-IN-2 demonstrates sub-nanomolar biochemical potency (IC50 = 0.6 nM) against LRRK2, surpassing the inhibitory activity of several key comparators including MLi-2 (IC50 = 0.76 nM), GNE-7915 (IC50 = 9 nM), and LRRK2-IN-1 (WT IC50 = 13 nM) [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | MLi-2: 0.76 nM; GNE-7915: 9 nM; LRRK2-IN-1 (WT): 13 nM |
| Quantified Difference | 1.3-fold more potent than MLi-2; 15-fold more potent than GNE-7915; 21.7-fold more potent than LRRK2-IN-1 (WT) |
| Conditions | Purified LRRK2 kinase assay |
Why This Matters
Higher biochemical potency may translate to lower required dosing for equivalent target engagement, reducing the risk of off-target effects in preclinical models.
- [1] Williamson DS, et al. Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1). J Med Chem. 2017;60(21):8945-8962. View Source
